molecular formula C15H9N3O2S B2991536 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 17833-15-7

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2991536
CAS No.: 17833-15-7
M. Wt: 295.32
InChI Key: IHZHTMDQLGOMKV-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, leading to changes in their function

Cellular Effects

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow the compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens or nitronium ions for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol, acetic acid, or dichloromethane, and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazole, while halogenation can produce various halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole
  • 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole
  • 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

Uniqueness

Compared to similar compounds, 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and potential for further chemical modifications, making it a versatile scaffold for the development of new drugs and materials .

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHTMDQLGOMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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